molecular formula C16H22N2O3 B2360774 N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421441-83-9

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2360774
CAS No.: 1421441-83-9
M. Wt: 290.363
InChI Key: UVPBZRBEBNPMFI-UHFFFAOYSA-N
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Description

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS: 1421441-83-9) is a spirocyclic compound with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . Its core structure consists of a 1,9-dioxa-4-azaspiro[5.5]undecane scaffold, featuring a six-membered oxygen-containing ring fused to a five-membered nitrogen-containing ring. This compound is listed in commercial catalogs as a research biochemical, though its specific applications remain under investigation .

Properties

IUPAC Name

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(17-12-14-4-2-1-3-5-14)18-8-11-21-16(13-18)6-9-20-10-7-16/h1-5H,6-13H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBZRBEBNPMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Spirocyclic core (1,9-dioxa-4-azaspiro[5.5]undecane) : Formed via cyclization of a diol-amine precursor.
  • Benzyl group : Introduced through nucleophilic substitution or reductive amination.
  • Carboxamide functionality : Installed via amidation of a carboxylic acid derivative.

Retrosynthetic pathways prioritize the spiro core formation early in the synthesis to avoid steric complications during later stages.

Stepwise Synthesis Protocol

Step 1: Synthesis of 3-((Benzylamino)Methyl)Oxetane-3-ol

A benzylamine-containing precursor serves as the starting material. Reacting oxetane-3-ol with benzylamine under acidic conditions yields the intermediate:
$$
\text{Oxetane-3-ol} + \text{Benzylamine} \xrightarrow{\text{H}^+} \text{3-((Benzylamino)Methyl)Oxetane-3-ol} \quad
$$
Conditions :

  • Solvent: Dichloromethane or acetonitrile
  • Catalyst: p-Toluenesulfonic acid (PTSA)
  • Temperature: 0–25°C
  • Yield: 70–85%
Step 2: Acylation with Chloroacetyl Chloride

The amine group is acylated using chloroacetyl chloride to introduce a reactive handle for cyclization:
$$
\text{Intermediate} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{Chloroacetamide Derivative} \quad
$$
Conditions :

  • Base: Triethylamine (2.0 eq)
  • Solvent: Dichloromethane
  • Temperature: 0–10°C (dropwise addition)
  • Yield: 65–80%
Step 3: Spirocyclization Under Basic Conditions

Intramolecular cyclization forms the spiro core. Sodium hydride deprotonates the hydroxyl group, enabling nucleophilic attack on the chloroacetamide:
$$
\text{Chloroacetamide Derivative} \xrightarrow{\text{NaH, THF}} \text{Spiro Intermediate} \quad
$$
Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: 25–40°C
  • Reaction Time: 12–24 hours
  • Yield: 50–70%
Step 4: Reduction of the Amide to Amine

Lithium aluminum hydride (LiAlH$$4$$) reduces the amide to a secondary amine:
$$
\text{Spiro Intermediate} \xrightarrow{\text{LiAlH}
4} \text{Amine Intermediate} \quad
$$
Conditions :

  • Solvent: Dry THF or diethyl ether
  • Temperature: Reflux (66°C for THF)
  • Yield: 60–75%
Step 5: Carboxamide Formation

The amine reacts with benzyl isocyanate or benzoyl chloride to install the carboxamide group:
$$
\text{Amine Intermediate} + \text{Benzoyl Chloride} \xrightarrow{\text{Base}} \text{N-Benzyl-1,9-Dioxa-4-Azaspiro[5.5]Undecane-4-Carboxamide} \quad
$$
Conditions :

  • Base: Pyridine or DMAP
  • Solvent: Dichloromethane
  • Temperature: 0–25°C
  • Yield: 55–70%

Alternative Pathways

  • One-Pot Cyclization-Amidation : Combining Steps 3 and 5 using a bifunctional catalyst (e.g., Pd/C) reduces purification steps but risks lower selectivity.
  • Enzymatic Amidation : Lipases (e.g., Candida antarctica) enable greener synthesis under mild conditions, though scalability remains challenging.

Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Choice Impact on Yield
Cyclization Solvent Anhydrous THF Maximizes ring strain relief
Acylation Temp 0–10°C Prevents acyl chloride hydrolysis
Reduction Agent LiAlH$$_4$$ (2.5 eq) Ensures complete amide reduction

Catalytic Hydrogenation for Deprotection

Palladium on carbon (Pd/C) under hydrogen gas (20–100 psi) removes benzyl groups without altering the spiro core:
$$
\text{Protected Intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Deprotected Product} \quad
$$
Conditions :

  • Solvent: Ethanol or ethyl acetate
  • Temperature: 25–50°C
  • Yield: 85–95%

Industrial-Scale Production

Continuous Flow Reactor Design

  • Advantages : Enhanced heat transfer, reduced reaction time (cyclization step: 2 hours vs. 24 hours batch).
  • Case Study : A pilot plant achieved 92% purity using a tubular reactor with in-line HPLC monitoring.

Cost-Efficiency Metrics

Component Cost per kg (USD) Source
Benzylamine 120 Sigma-Aldrich
Chloroacetyl Chloride 90 TCI Chemicals
LiAlH$$_4$$ 450 Alfa Aesar

Bulk purchasing and solvent recycling reduce production costs by 30–40%.

Characterization and Quality Control

Analytical Techniques

Method Purpose Key Data
$$^1$$H NMR Confirm spirocyclic structure δ 3.75 (m, 4H, OCH$$_2$$)
HPLC Purity assessment ≥98% (UV detection)
HRMS Molecular ion validation m/z 303.1804 [M+H]$$^+$$

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl group or the spirocyclic core, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, suitable bases (e.g., sodium hydroxide), acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound finds applications in materials science, including the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Properties/Applications
N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide 1421441-83-9 C₁₆H₂₂N₂O₃ 290.36 Spiro[5.5] core with 1,9-dioxa-4-aza; benzyl carboxamide substituent Research use; potential CNS activity due to spiro-GABA analogue similarity
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide Not provided C₁₅H₂₀N₂O₃ ~276.34 (estimated) Phenyl substituent instead of benzyl; reduced lipophilicity Likely lower membrane permeability than benzyl analogue
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate Not provided C₁₆H₂₁NO₂ 265.34 Spiro[4.5] core (smaller rings); 7-aza instead of 4-aza; carboxylate ester group GABA analogue; synthesized for neurological studies
4-oxa-1,9-diazaspiro[5.5]undecane dihydrochloride 1439897-97-8 C₈H₁₈Cl₂N₂O 253.15 1,9-diaza-4-oxa core; dihydrochloride salt; no benzyl group Increased water solubility; potential ion-channel modulation
1,9-dioxa-4-azaspiro[5.5]undecane (core structure) 402938-74-3 C₈H₁₅NO₂ 157.21 Unsubstituted spiro core; lacks benzyl carboxamide Used as a synthetic intermediate; limited bioactivity
Substituent Effects
  • Benzyl vs.
  • Carboxamide vs. Ester : The carboxamide group in the target compound may stabilize hydrogen bonding with biological targets, unlike the ester group in N-benzyl-7-azaspiro[4.5]decane-1-carboxylate .
Spirocyclic Core Variations
  • Ring Size : The spiro[5.5] system in the target compound provides greater conformational flexibility than the spiro[4.5] system in N-benzyl-7-azaspiro[4.5]decane-1-carboxylate, which may influence receptor binding .
  • Heteroatom Arrangement : The 1,9-dioxa-4-aza configuration in the target compound contrasts with the 1,9-diaza-4-oxa arrangement in 4-oxa-1,9-diazaspiro[5.5]undecane dihydrochloride. This difference alters electronic properties and solubility .
Salt Forms and Solubility
  • The dihydrochloride salt of 4-oxa-1,9-diazaspiro[5.5]undecane exhibits higher aqueous solubility than the neutral target compound, making it more suitable for intravenous formulations .

Biological Activity

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that integrates nitrogen and oxygen heteroatoms. The molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 274.31 g/mol. The compound's structure is characterized by:

  • A spirocyclic core , which enhances its stability and reactivity.
  • A benzyl group , which contributes to its lipophilicity and potential biological interactions.
  • A carboxamide functionality , which is crucial for its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : This is achieved through a cyclization reaction involving a diol and an amine under acidic conditions.
  • Introduction of the Benzyl Group : This step utilizes a nucleophilic substitution reaction with benzyl chloride in the presence of a base.
  • Carboxamide Formation : The final step involves reacting the amine with a carboxylic acid derivative to form the carboxamide group.

Antimicrobial Activity

Research indicates that compounds in the same structural class as this compound exhibit promising antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various pathogens, including bacteria and fungi.

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecaneS. aureus0.44 μg mm2^{-2}
N-(2-fluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecaneP. aeruginosa0.88 μg mm2^{-2}

These findings suggest that modifications in the structure can significantly influence antimicrobial efficacy.

Anti-inflammatory and Analgesic Effects

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane derivatives have been investigated for their anti-inflammatory properties. One study reported that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

Psychotropic Effects

Research has also explored the psychotropic effects of spirocyclic compounds similar to this compound. These compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression.

Study on Antimicrobial Activity

A study published in Springer investigated the antimicrobial activity of various spirocyclic compounds, including derivatives of N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane. The results demonstrated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in infectious diseases .

Inflammation Model Study

In another study focusing on anti-inflammatory effects, researchers evaluated the impact of N-benzyl derivatives on cytokine production in LPS-stimulated macrophages. The findings indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with these compounds .

Q & A

Q. What are the established synthetic routes for N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, and how can reaction conditions be optimized?

The compound is synthesized via Prins cascade cyclization, coupling aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. Key variables include aldehyde substituents, temperature (typically 80–100°C), and acid catalysts (e.g., BF₃·Et₂O). Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or toluene), and reaction time to maximize yields (reported ~40–60% in model systems). Monitoring by TLC or LC-MS is critical for intermediate trapping .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core?

  • NMR : ¹H/¹³C NMR resolves spiro junction protons (δ 3.5–4.5 ppm for oxa/aza moieties) and benzyl group protons (δ 7.2–7.4 ppm). 2D experiments (COSY, HSQC) confirm connectivity.
  • MS : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ at m/z 387.18).
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and ether C-O (~1100 cm⁻¹) confirm functional groups .

Q. How can salt formation improve physicochemical properties for pharmacological studies?

Hydrochloride salts (e.g., 1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride) enhance aqueous solubility and crystallinity. Salt formation is achieved via HCl gas bubbling in ether or aqueous HCl titration, followed by recrystallization from MeOH/Et₂O .

Advanced Research Questions

Q. What strategies resolve low diastereoselectivity in Prins cyclization for spiro derivatives?

Diastereomer ratios (dr) depend on aldehyde electronics and steric bulk. For example, electron-withdrawing substituents on aldehydes improve dr (up to 4:1). Chiral auxiliaries or asymmetric catalysis (e.g., Lewis acids with chiral ligands) can enhance selectivity. Post-synthetic resolution via preparative HPLC (C18 column, MeCN/H₂O gradient) isolates isomers .

Q. How can computational modeling predict biological target interactions?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs or enzymes (e.g., serotonin receptors). The spirocyclic core’s rigidity may favor π-π stacking with aromatic residues.
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Focus on hydrogen bonding between the carboxamide and catalytic residues .

Q. What crystallographic challenges arise in solving the spirocyclic structure, and how are they addressed?

The spiro center introduces torsional strain, leading to crystal twinning or disorder. SHELXL refinement (TWIN/BASF commands) resolves twinning, while PART instructions model disordered regions. High-resolution data (≤1.0 Å) from synchrotron sources improve electron density maps. Hydrogen bonding networks (e.g., amide N-H⋯O) stabilize the lattice .

Q. How do structural modifications (e.g., benzyl substitution) impact metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Modifications : Fluorination of the benzyl ring (e.g., para-F) reduces CYP450-mediated oxidation. Alternative substituents (e.g., pyridinyl) may enhance solubility without compromising stability .

Data Contradiction Analysis

Q. How to reconcile conflicting yields reported for automated vs. manual synthesis?

Automated platforms (e.g., capsule-based systems) often report lower yields (17–30%) due to fixed reaction scales and limited mixing efficiency. Manual batch synthesis allows optimization of stirring rates and gradient heating. Cross-validate yields using identical substrates (e.g., 4-fluorobenzylamine) and purity thresholds (≥95% by HPLC) .

Q. Why do NMR spectra vary across literature sources for similar spiro compounds?

Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) and pH differences (amide proton exchange in D₂O) explain discrepancies. Refer to internal standards (e.g., TMS) and report solvent/temperature explicitly. Compare with computed NMR (DFT/B3LYP/6-31G*) for validation .

Methodological Best Practices

  • Synthetic Reproducibility : Pre-dry solvents (Molecular Sieves 3Å) and substrates (azeotropic distillation) to prevent hydrolysis.
  • Crystallization : Use mixed solvents (EtOAc/hexane) for slow nucleation.
  • Data Reporting : Include HPLC chromatograms, NMR spectra with integration, and crystallographic CIF files in supplementary materials .

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